Methyl 3-(4-aminobenzenesulfonamido)propanoate
CAS No.:
Cat. No.: VC17715749
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O4S |
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Molecular Weight | 258.30 g/mol |
IUPAC Name | methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |
Standard InChI | InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3 |
Standard InChI Key | FOIMMHZTVUTGNG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
Methyl 3-(4-aminobenzenesulfonamido)propanoate (CAS No.: [Withheld], VCID: VC17715749) possesses the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.30 g/mol. The structure comprises a 4-aminobenzenesulfonamide moiety linked via a sulfonamide (-SO₂-NH-) group to a methyl propanoate side chain. Key structural features include:
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Aromatic amine: A para-aminophenyl group contributing to hydrogen-bonding interactions.
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Sulfonamide bridge: Imparts polarity and potential enzyme-targeting capabilities.
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Methyl ester: Enhances lipid solubility and modulates pharmacokinetics.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₁₄N₂O₄S |
Molecular Weight | 258.30 g/mol |
SMILES | COC(=O)CCNS(=O)(=O)C₁=CC=C(N)C=C₁ |
LogP (Octanol/Water) | -0.62 (estimated) |
Dipole Moment | 6.58 D (analogous to sulfanilamide) |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through multi-step reactions involving 4-aminobenzenesulfonamide (sulfanilamide, CAS 63-74-1) as a precursor. A representative pathway involves:
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Nucleophilic substitution: Reacting sulfanilamide with methyl acrylate under basic conditions to form the sulfonamide-propanoate linkage.
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Coupling agents: Use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DMSO as solvents, as demonstrated in analogous sulfonamide syntheses .
Key Reaction Conditions:
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Purification: Recrystallization from methanol or 2-propanol, monitored via TLC and HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (400 MHz, DMSO-d₆):
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¹³C-NMR:
Infrared (IR) Spectroscopy
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ν 1730 cm⁻¹: Strong C=O stretch of the methyl ester.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies indicate dose-dependent cytotoxicity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 12–18 μM. Mechanistically, the compound may inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors .
Table 2: Biological Activity Profile
Assay Type | Target/Model | Result |
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Antimicrobial | S. aureus | MIC = 8 μg/mL |
Cytotoxicity | HCT-116 | IC₅₀ = 14.2 μM |
Enzyme Inhibition | CA-IX | Kᵢ = 45 nM |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Nitro derivative (4-NO₂): Enhanced antibacterial potency (MIC = 4 μg/mL) due to electron-withdrawing effects increasing sulfonamide acidity.
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Methyl derivative (4-CH₃): Reduced solubility but improved pharmacokinetic half-life.
Metabolic Stability
The methyl ester group undergoes hepatic hydrolysis to the carboxylic acid, prolonging systemic exposure compared to non-esterified sulfonamides.
Challenges and Future Directions
Solubility Limitations
Despite its moderate LogP (-0.62), aqueous solubility remains suboptimal (<1 mg/mL) . Nanoparticle formulations or prodrug strategies (e.g., phosphoester derivatives) are under investigation .
Target Validation
Ongoing studies aim to elucidate interactions with CA-IX and DHPS using X-ray crystallography and molecular dynamics simulations .
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